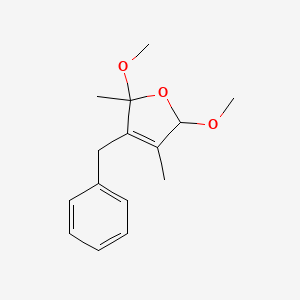
3-Benzyl-2,5-dimethoxy-2,4-dimethyl-2,5-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-2,5-dimethoxy-2,4-dimethyl-2,5-dihydrofuran is an organic compound with the molecular formula C15H20O3 It is characterized by a furan ring substituted with benzyl, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2,5-dimethoxy-2,4-dimethyl-2,5-dihydrofuran can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethoxy-2,4-dimethylfuran with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2,5-dimethoxy-2,4-dimethyl-2,5-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogenated reagents can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Benzyl bromide (C7H7Br), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
3-Benzyl-2,5-dimethoxy-2,4-dimethyl-2,5-dihydrofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-2,5-dimethoxy-2,4-dimethyl-2,5-dihydrofuran involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-2,5-dihydrofuran: Lacks the benzyl and methyl groups, resulting in different chemical properties and reactivity.
3-Benzyl-2,5-dimethoxyfuran: Similar structure but without the additional methyl groups, leading to variations in its chemical behavior.
2,4-Dimethoxybenzylamine: Contains a benzylamine group instead of a furan ring, resulting in different applications and reactivity.
Uniqueness
3-Benzyl-2,5-dimethoxy-2,4-dimethyl-2,5-dihydrofuran is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
89100-10-7 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-benzyl-2,5-dimethoxy-3,5-dimethyl-2H-furan |
InChI |
InChI=1S/C15H20O3/c1-11-13(10-12-8-6-5-7-9-12)15(2,17-4)18-14(11)16-3/h5-9,14H,10H2,1-4H3 |
InChI Key |
IRZWMWZMTVEWLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(OC1OC)(C)OC)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















